3-oxo-3H-pyrrolizine-2-carboxylic acid
Overview
Description
3-Oxo-3H-pyrrolizine-2-carboxylic acid is a research chemical . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound has been cited in reputable papers, indicating its relevance in scientific research .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-oxo-3H-pyrrolizine-2-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis
The molecular structure of 3-oxo-3H-pyrrolizine-2-carboxylic acid is characterized by a pyrrolizine ring, which is a derivative of the pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, and its derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Properties : A study by Neidlein & Jeromin (1982) focused on the synthesis of 1-oxo-1H-pyrrolizine, its 2-carboxylic acid, and various derivatives. They found that these compounds, especially 1-oxo-1H-pyrrolizine-2-carboxylic acid, exhibited high reactivity in nucleophilic additions and reactions with cyclopentadiene (Neidlein & Jeromin, 1982).
NMR and X-ray Structural Characterization : Laihia et al. (2006) synthesized spiro[pyrrolidine-2,3′-oxindoles] which include derivatives of 3-oxo-3H-pyrrolizine-2-carboxylic acid. They characterized these compounds using NMR, mass spectrometry, and X-ray diffraction, contributing to the understanding of their molecular structure and properties (Laihia et al., 2006).
Synthesis of Related Carboxylic Acids : A 2010 study by Lichitsky et al. detailed the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, demonstrating the versatility in synthesizing structurally related compounds (Lichitsky et al., 2010).
Flash Vacuum Pyrolysis : Campbell et al. (1997) explored the synthesis of pyrrolizin-3-ones through flash vacuum pyrolysis. Their work contributes to the understanding of how 3-oxo-3H-pyrrolizine-2-carboxylic acid and its derivatives can be synthesized using alternative methods (Campbell et al., 1997).
properties
IUPAC Name |
3-oxopyrrolizine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-7-6(8(11)12)4-5-2-1-3-9(5)7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXWNHAXKEPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505235 | |
Record name | 3-Oxo-3H-pyrrolizine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-3H-pyrrolizine-2-carboxylic acid | |
CAS RN |
75413-09-1 | |
Record name | 3-Oxo-3H-pyrrolizine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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